(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide hydrochloride
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Overview
Description
(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide hydrochloride is a bicyclic compound with a unique structure that has garnered interest in various fields of scientific research. This compound is characterized by its rigid bicyclic framework, which imparts distinct chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide hydrochloride typically involves the annulation of cyclopropenes with aminocyclopropanes. This method is highly diastereoselective, especially when using difluorocyclopropenes with a removable substituent on the cyclopropylaniline . The reaction can be catalyzed using either an organic or an iridium photoredox catalyst under blue LED irradiation, yielding good results for a broad range of derivatives .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide hydrochloride undergoes various chemical reactions, including:
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often include controlled temperatures and specific solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or an aldehyde, while reduction could produce an alcohol. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide hydrochloride has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules, particularly in medicinal chemistry.
Biology: Its unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Medicine: The compound’s derivatives are explored for potential therapeutic applications, including as enzyme inhibitors or receptor modulators.
Industry: It is used in the development of new materials and chemical processes, leveraging its stability and reactivity.
Mechanism of Action
The mechanism of action of (1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s rigid bicyclic structure allows it to fit into active sites of enzymes or bind to receptors with high specificity, modulating their activity. This interaction can alter biochemical pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (1S,5S)-3-Azabicyclo[3.1.0]hexane-1-carboxylic acid hydrochloride
- Methyl (1S,2S,5R)-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride
Uniqueness
Compared to similar compounds, (1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide hydrochloride stands out due to its specific stereochemistry and functional groups, which confer unique reactivity and biological activity. Its ability to form stable, rigid structures makes it particularly valuable in medicinal chemistry and materials science.
Properties
IUPAC Name |
(1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O.ClH/c7-6(9)5-2-3-1-4(3)8-5;/h3-5,8H,1-2H2,(H2,7,9);1H/t3-,4-,5-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFUDIEFZSNQJBS-SHLRHQAISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1NC(C2)C(=O)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H]1N[C@@H](C2)C(=O)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20468643 |
Source
|
Record name | (1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20468643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
709031-39-0 |
Source
|
Record name | (1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20468643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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